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Compound of Interest

Compound Name: 5,8-dioxaspiro[3.4]octan-2-ol

CAS No.: 1802988-78-8

Cat. No.: B6209423

Get Quote

In modern drug discovery, the transition from flat, aromatic-rich structures to three-dimensional

(3D) scaffolds is a critical strategy for improving clinical success rates. 5,8-
dioxaspiro[3.4]octan-2-ol represents a high-value building block in this domain. It serves as a

"masked" equivalent of 3-hydroxycyclobutanone, where the reactive ketone is protected as an

ethylene ketal.

This molecule offers three distinct advantages in medicinal chemistry:

Vector Positioning: It provides a rigid, linear exit vector for substituents, unlike the flexible

chair conformations of cyclohexanes.

Enhancement: By incorporating a spirocyclic core, it increases the fraction of

hybridized carbons, which correlates with improved solubility and lower attrition rates in
clinical trials.

Bioisosterism: The cyclobutane ring acts as a metabolic bioisostere for phenyl or tert-butyl

groups, reducing lipophilicity (LogP) while maintaining steric bulk.
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Physicochemical Profile
The following data characterizes the core properties of 5,8-dioxaspiro[3.4]octan-2-ol. Note

that in spiro[3.4]octane nomenclature, the "2-position" typically corresponds to the position

distal to the spiro center (equivalent to the 3-position of the original cyclobutanone).

Property Value / Description Context

IUPAC Name 5,8-dioxaspiro[3.4]octan-2-ol Systematic ID

Common Name
3-Hydroxycyclobutanone

ethylene ketal
Synthetic Origin

Molecular Formula --

Molecular Weight 130.14 g/mol
Fragment-based design

compliant

CLogP ~ -0.3 to 0.1
Highly polar compared to

carbocycles

H-Bond Donors 1 (Hydroxyl) --

H-Bond Acceptors 3 (2 Ether, 1 Alcohol) --

Physical State
Viscous Colorless Liquid /

Low-melting Solid
Hygroscopic

Boiling Point ~85-90°C (at 0.5 mmHg)
High vacuum required for

distillation

Stability Acid-labile (Ketal); Base-stable Requires buffered workups

Synthesis & Manufacturing Methodology
The synthesis of 5,8-dioxaspiro[3.4]octan-2-ol is governed by the need to protect the strained

cyclobutanone ring before functionalizing the alcohol. The most robust route proceeds via the

reduction of the corresponding ketone, 5,8-dioxaspiro[3.4]octan-2-one (CAS: 1824626-99-4).

Reaction Pathway Visualization[6]
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Figure 1: Synthetic route from cyclobutanone precursor to the target alcohol via ketal protection

and carbonyl reduction.[1]

Detailed Experimental Protocol (Self-Validating)
Objective: Preparation of 5,8-dioxaspiro[3.4]octan-2-ol from 5,8-dioxaspiro[3.4]octan-2-one.

Reagents:

5,8-Dioxaspiro[3.4]octan-2-one (1.0 equiv)

Sodium Borohydride (

) (0.55 equiv)

Methanol (Anhydrous, 10 V)

Saturated

solution

Procedure:

Setup: Charge a flame-dried round-bottom flask with 5,8-dioxaspiro[3.4]octan-2-one and

dissolve in anhydrous Methanol. Cool the solution to 0°C using an ice bath. Causality:

Cooling prevents "runaway" reduction and minimizes trans-esterification side reactions if

esters are present.

Addition: Add

portion-wise over 15 minutes. Observation: Vigorous gas evolution (

) will occur. Ensure venting is adequate.
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Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.

Validation (TLC/LCMS): Spot TLC (50% EtOAc/Hexane). The starting material (

) should disappear, and a new, more polar spot (

) should appear. Staining with

is required as the product has weak UV absorption.

Workup (Critical Step):

Concentrate the methanol under reduced pressure to

20% volume.

Dilute with EtOAc.

Slowly add saturated

. Warning: Do not use HCl or strong acids. The ketal moiety is highly sensitive to aqueous
acid and will hydrolyze back to the ketone if pH < 4.

Purification: Wash organic layer with brine, dry over

, and concentrate. The resulting oil is typically >95% pure and requires no chromatography.

Reactivity & Functionalization Matrix
The utility of 5,8-dioxaspiro[3.4]octan-2-ol lies in its ability to serve as a divergent

intermediate. The alcohol can be converted into a leaving group (LG) for nucleophilic

substitution, or the ketal can be removed to restore the ketone.

Reactivity Decision Tree
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Figure 2: Divergent synthesis pathways. Note that the ketal must be maintained under basic

conditions (Branch 1) until the final step.

Critical Stability Factors
Acid Sensitivity: The dioxolane ring is a cyclic acetal. It is stable to bases (NaOH, LiHMDS),

nucleophiles (Grignards, hydrides), and oxidants. However, exposure to aqueous acid (e.g.,

1N HCl, TFA) will rapidly cleave the spiro ring, yielding the parent cyclobutanone.

Strategic Implication: If your synthetic route requires acidic deprotection of other groups

(e.g., Boc removal), you must switch to an orthogonal protecting group (e.g., Fmoc) or

perform the ketal hydrolysis concomitantly.

Thermal Stability: The spiro[3.4] system is strained but thermally stable up to

150°C. Above this, ring-opening or polymerization may occur.

Applications in Drug Development
Rigid Linker Systems: The 5,8-dioxaspiro[3.4]octane core is used to link two

pharmacophores with a defined distance and angle, avoiding the "entropic penalty" of flexible

alkyl chains.
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Solubility Engineering: Replacing a cyclohexyl group with this spiro-ether often lowers LogP

by 1.0–1.5 units due to the exposed oxygen atoms and the compact, polar nature of the

scaffold.

Fragment-Based Drug Discovery (FBDD): The alcohol handle allows for rapid library

generation via etherification or reductive amination (after oxidation to the ketone).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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